SR9238 is a potent and selective inverse agonist of liver X receptors, specifically LXRα and LXRβ. These nuclear receptors play crucial roles in lipid metabolism and are involved in the regulation of various metabolic processes. SR9238 has demonstrated significant potential in reducing hepatic steatosis and inflammation, making it a candidate for treating metabolic disorders such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The compound has a molecular weight of 595.73 g/mol and a chemical formula of C31H33NO7S2, with a CAS number of 1416153-62-2.
SR9238 was developed as part of research into LXR inverse agonists aimed at addressing metabolic diseases. It is classified under the category of nuclear receptor modulators, specifically targeting LXR isoforms. The compound exhibits selective inhibition of liver LXR over peripheral LXR, making it particularly relevant for liver-related conditions .
The synthesis of SR9238 involves several key steps that optimize its efficacy as an inverse agonist. While specific synthetic routes are not detailed in the available literature, compounds like SR9238 are typically synthesized through multi-step organic reactions that involve the formation of the core structure followed by functional group modifications. This process requires careful control of reaction conditions to ensure high purity and yield.
SR9238 primarily functions by inhibiting the transcriptional activity of LXRα and LXRβ. It achieves this by enhancing the recruitment of corepressors to these receptors, thereby reducing the expression of genes involved in lipogenesis and cholesterol metabolism. The compound has shown IC50 values of 43 nM for LXRβ and 214 nM for LXRα, indicating its potency . In vitro studies have demonstrated that SR9238 effectively inhibits transcription from promoters associated with lipogenic genes, such as fatty acid synthase.
The mechanism by which SR9238 exerts its effects involves binding to the ligand-binding domain of LXRα and LXRβ, leading to a conformational change that promotes the recruitment of corepressors like nuclear receptor co-repressor (NCoR). This interaction diminishes the receptor's ability to activate target gene transcription associated with lipid synthesis. Consequently, SR9238 reduces hepatic lipid accumulation and inflammation in animal models of metabolic disease .
SR9238 has significant scientific applications, particularly in research focused on metabolic disorders such as:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3